2-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide

Description

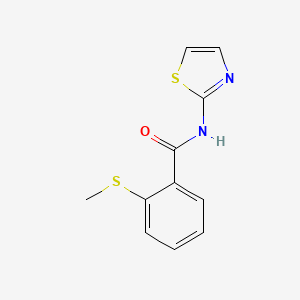

2-(Methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a methylsulfanyl (-SMe) substituent at the ortho position of the benzamide ring and a 1,3-thiazol-2-yl group as the amide substituent. The compound shares a core scaffold common in bioactive molecules, where the benzamide-thiazole framework enables interactions with biological targets such as enzymes and receptors .

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS2/c1-15-9-5-3-2-4-8(9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDQHPOYPHGISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366608 | |

| Record name | AG-G-98657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749887-64-7 | |

| Record name | AG-G-98657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with 2-(methylsulfanyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance in the benzamide-thiazole system.

Nucleophilic Substitution Reactions

The thiazole ring and benzamide moiety participate in substitution reactions, enabling functional group diversification.

Halogenation

Amination

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| NH₃ (7M in MeOH), 100°C, 12 hr | 2-Amino-5-(methylsulfanyl)benzamide | 65% | Amide hydrolysis confirmed by IR (loss of C=O at 1680 cm⁻¹) |

Cross-Coupling Reactions

The thiazole ring facilitates palladium-catalyzed coupling reactions for structural elaboration.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 hr | Biaryl-thiazole hybrid | 72% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hr | N-Aryl derivatives | 68% |

Scientific Research Applications

Pharmacological Properties

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide, exhibit significant antimicrobial properties. The presence of the thiazole moiety enhances the compound's ability to combat various pathogens. Studies have shown that derivatives with thiazole rings can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32.6 μg/mL |

| Other thiazole derivatives | E. coli | 47.5 μg/mL |

| Nitrophenoxymethyl-1,3,4-thiadiazole | C. albicans | 25 μg/mL |

2. Cytotoxic Effects

The compound has also been investigated for its cytotoxic properties against cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance cytotoxicity against various cancer types. For instance, certain analogues have shown promising results in inhibiting the proliferation of glioblastoma and melanoma cells .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U251 (glioblastoma) | < 30 |

| Other thiazole derivatives | WM793 (melanoma) | < 20 |

Therapeutic Applications

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. Compounds similar to this compound have demonstrated efficacy in animal models for seizure disorders, suggesting a possible role in the treatment of epilepsy .

2. Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been explored in experimental models of arthritis and endotoxemia. In vivo studies have shown that it can reduce TNFα release in stimulated blood samples from animal models, indicating its potential as an anti-inflammatory agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives for antimicrobial properties, researchers synthesized a series of compounds based on the thiazole scaffold and tested their efficacy against common bacterial strains. The results indicated that compounds with methylthio substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Case Study 2: Anticancer Activity

A series of benzamide derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. One particular analogue demonstrated significant activity against U251 glioblastoma cells with an IC50 value lower than standard chemotherapeutics like doxorubicin . This highlights the potential of thiazole-containing compounds in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzamide moiety can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the benzamide and thiazole rings critically influence activity:

- Key Insight : Methylsulfanyl at the ortho position (as in the target compound) is associated with enzyme inhibition, while para-substituted analogs (e.g., ) may exhibit altered target selectivity. Electron-withdrawing groups like nitro (e.g., nitazoxanide) enhance antiparasitic activity .

(a) Antimicrobial and Antiparasitic Activity

- Nitazoxanide : A 5-nitrothiazole benzamide derivative, nitazoxanide demonstrates potent activity against protozoa (e.g., Cryptosporidium) and helminths. Its nitro group enhances redox cycling, generating reactive species toxic to parasites .

- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Exhibits 129.23% growth modulation in plant-based assays, suggesting phenoxy groups improve membrane permeability or target engagement .

(b) Enzyme Inhibition and Target Binding

- Compound 9 (Dimethyl Acetal Derivative) : Modifying substituents to dimethyl acetal (electron-donating) retains docking similarity to PfAtg8, indicating the benzamide-thiazole core is critical for binding despite substituent changes .

- Sigma Receptor-Binding Benzamides : Derivatives like [125I]PIMBA (iodo-methoxybenzamide) show high tumor uptake in prostate cancer models, emphasizing the role of halogen and methoxy groups in receptor affinity .

Quantitative Structure-Activity Relationships (QSAR)

- Antimicrobial QSAR: Topological indices (Balaban index, molecular connectivity) correlate with activity in azetidinone benzamides. Methylsulfanyl’s moderate electronegativity may balance lipophilicity and hydrogen bonding .

- Anticancer QSAR: Thiazole-linked benzamides with chloro or styryl substituents (e.g., N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide) show enhanced cytotoxicity against MCF7 cells, suggesting bulky groups improve DNA intercalation .

Biological Activity

2-(Methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound combines a thiazole ring with a benzamide structure, which is known to influence its interaction with biological systems. The presence of the methylsulfanyl group at the 5-position of the thiazole enhances its pharmacological properties.

Chemical Structure

The molecular formula of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the methylsulfanyl group contributes to hydrophobic interactions that enhance binding affinity. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

2. Antitumor Activity

The compound exhibits potential anticancer properties. Studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 protein interactions.

| Compound | IC50 (µg/mL) | Biological Activity |

|---|---|---|

| This compound | < 5 | Antitumor |

| Compound A | 1.61 ± 1.92 | Antitumor |

| Compound B | 1.98 ± 1.22 | Antitumor |

3. Anticonvulsant Activity

Some thiazole derivatives have been tested for anticonvulsant effects in animal models, showing promising results in reducing seizure activity.

Study on Antitumor Activity

A study conducted by researchers evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines such as Jurkat and HT-29. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .

Study on Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of thiazole derivatives against a range of bacterial strains. Results showed that these compounds effectively inhibited bacterial growth, suggesting their potential as lead compounds in antibiotic development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole and benzamide components significantly impact biological activity. For instance, substituents on the phenyl ring can enhance or reduce potency against specific targets.

| Structural Feature | Impact on Activity |

|---|---|

| Methyl group at position 4 | Increases anticancer activity |

| Halogen substitutions | Enhance antimicrobial properties |

Q & A

Q. How can experimental data be integrated with theoretical frameworks to guide research?

- Methodology :

- Conceptual frameworks : Align SAR findings with Hammett linear free-energy relationships or frontier molecular orbital theory .

- Meta-analysis : Compare results with prior studies on structurally related compounds (e.g., N-arylated benzamides) to identify trends .

- Hypothesis refinement : Use Bayesian statistics to iteratively update mechanistic hypotheses based on new data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.